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Compound of Interest

Compound Name:
3-(2-Methoxy-5-methylphenyl)-3-

phenylpropanoic acid

Cat. No.: B017854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the

production of various pharmaceuticals, including the muscarinic receptor antagonist

Tolterodine. The synthesis is a two-step process commencing with the ring-opening and

methylation of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one to yield the methyl ester

intermediate, followed by its hydrolysis to the final carboxylic acid product.

Experimental Protocols
The synthesis is comprised of two primary stages:

Step 1: Synthesis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate This step

involves the ring-opening of the lactone, 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-

one, followed by methylation to form the corresponding methyl ester. Two effective methods

for this transformation are presented below.

Step 2: Hydrolysis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate The final

step is the saponification of the methyl ester to the desired 3-(2-Methoxy-5-
methylphenyl)-3-phenylpropanoic acid.
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Step 1: Synthesis of Methyl 3-(2-Methoxy-5-
methylphenyl)-3-phenylpropanoate
Method A: Using Methyl Iodide and Potassium Carbonate

This method employs methyl iodide as the methylating agent and potassium carbonate as the

base.

Materials:

6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃), anhydrous

Acetone, anhydrous

Methanol, anhydrous

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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In a round-bottom flask, dissolve 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one (1.0

equivalent) in a mixture of anhydrous acetone and anhydrous methanol.

Add anhydrous potassium carbonate (a suitable excess, e.g., 2-3 equivalents).

To the stirred suspension, add methyl iodide (a suitable excess, e.g., 1.5-2.5 equivalents) in

a dropwise manner.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude methyl 3-(2-methoxy-5-

methylphenyl)-3-phenylpropanoate.

The crude product can be purified by column chromatography on silica gel if necessary.

Method B: Using Dimethyl Sulfate and Sodium Hydroxide with a Phase Transfer Catalyst

This alternative method utilizes dimethyl sulfate as the methylating agent in a biphasic system

with a phase transfer catalyst.[1]

Materials:

6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

Dimethyl sulfate ((CH₃)₂SO₄)

Sodium hydroxide (NaOH)
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Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

Organic solvent (e.g., toluene or dichloromethane)

Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with a mechanical stirrer

Addition funnel

Separatory funnel

Rotary evaporator

Procedure:

Prepare an aqueous solution of sodium hydroxide.

In a round-bottom flask, dissolve 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one (1.0

equivalent) in the chosen organic solvent.

Add the phase transfer catalyst to the organic solution.

With vigorous stirring, add the aqueous sodium hydroxide solution.

From an addition funnel, add dimethyl sulfate (a suitable excess, e.g., 1.5-2.5 equivalents)

dropwise to the biphasic mixture.

Stir the reaction mixture at room temperature or with gentle heating for several hours,

monitoring the reaction progress by TLC.

Upon completion, separate the organic layer.
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Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter,

and concentrate under reduced pressure to afford the crude methyl 3-(2-methoxy-5-

methylphenyl)-3-phenylpropanoate.

Purify the crude product by column chromatography on silica gel if required.

Step 2: Hydrolysis of Methyl 3-(2-Methoxy-5-
methylphenyl)-3-phenylpropanoate
This is a standard saponification procedure to convert the methyl ester to the final carboxylic

acid.

Materials:

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Methanol or Ethanol

Water

Hydrochloric acid (HCl), concentrated or 1M solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirrer
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Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate

(1.0 equivalent) in a mixture of methanol (or ethanol) and water.

Add a solution of sodium hydroxide or potassium hydroxide (a suitable excess, e.g., 2-4

equivalents) in water.

Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance

of the starting material by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the organic

solvent under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3

by the slow addition of hydrochloric acid. A precipitate should form.

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield 3-(2-methoxy-5-methylphenyl)-3-
phenylpropanoic acid.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes).

Data Presentation
The following table summarizes the key parameters for the synthesis of 3-(2-Methoxy-5-
methylphenyl)-3-phenylpropanoic acid.
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Step Reaction
Starting

Material

Key

Reagents
Solvent

Temperatu

re

Typical

Yield

1A

Ring-

Opening &

Methylation

6-methyl-4-

phenyl-3,4-

dihydro-

2H-1-

benzopyra

n-2-one

Methyl

iodide,

Potassium

carbonate

Acetone/M

ethanol
Reflux

Not

specified

1B

Ring-

Opening &

Methylation

6-methyl-4-

phenyl-3,4-

dihydro-

2H-1-

benzopyra

n-2-one

Dimethyl

sulfate,

Sodium

hydroxide,

Phase

transfer

catalyst

Toluene or

Dichlorome

thane/Wate

r

Room

Temp. to

gentle

heating

Not

specified

2 Hydrolysis

Methyl 3-

(2-

methoxy-5-

methylphe

nyl)-3-

phenylprop

anoate

Sodium

hydroxide

or

Potassium

hydroxide

Methanol/

Water or

Ethanol/W

ater

Reflux High

Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 3-(2-Methoxy-5-methylphenyl)-3-
phenylpropanoic acid.
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Step 1: Ring-Opening and Methylation

Step 2: Hydrolysis
6-methyl-4-phenyl-3,4-dihydro-

2H-1-benzopyran-2-one

Method A:
CH₃I, K₂CO₃

Acetone/Methanol, Reflux

Method B:
(CH₃)₂SO₄, NaOH, PTC

Toluene/H₂O

Methyl 3-(2-methoxy-5-methylphenyl)-
3-phenylpropanoate

NaOH or KOH
Methanol/H₂O, Reflux

Then H₃O⁺

3-(2-Methoxy-5-methylphenyl)-
3-phenylpropanoic acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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